3,3'-Diethylthiadicarbocyanine
Description
General Context of Polymethine and Cyanine (B1664457) Dyes in Scientific Inquiry
Polymethine dyes are a major class of synthetic organic dyes characterized by a conjugated chain of sp²-hybridized carbon atoms connecting a terminal π-electron-donating group with a terminal π-electron-accepting group. nih.govtandfonline.comresearchgate.net This structure consists of an odd number of π-centers and an even number of π-electrons. nih.govresearchgate.net Within this broad category, cyanine dyes are a prominent subgroup where the conjugated chain links two terminal nitrogen atoms, each typically part of a heterocyclic ring system. tandfonline.com
First discovered in the 19th century, cyanine dyes were initially employed in photography to extend the spectral sensitivity of silver halide emulsions. researchgate.net Their utility has since expanded dramatically, and they are now indispensable tools in numerous scientific fields, including biotechnology, laser technology, and analytical chemistry. researchgate.netcreative-diagnostics.com The defining feature of cyanine dyes is their intense color and, in many cases, strong fluorescence, resulting from their ability to absorb and emit light efficiently, often with high molar extinction coefficients. researchgate.netcreative-diagnostics.comaxispharm.com
The photophysical properties of cyanine dyes, such as their absorption and emission wavelengths, can be precisely tuned by modifying their chemical structure, particularly the length of the polymethine chain or the nature of the heterocyclic nuclei. axispharm.comsioc-journal.cn This versatility has led to their widespread use as fluorescent labels and probes in biological research. nih.govresearchgate.net They are frequently used to label biomolecules like nucleic acids (DNA and RNA) and proteins for visualization and quantification. researchgate.netcreative-diagnostics.comaxispharm.com Key applications include fluorescence microscopy, flow cytometry, and microarray analysis. creative-diagnostics.comaxispharm.com Certain cyanine dyes that fluoresce in the near-infrared (NIR) region are especially valuable for in vivo imaging, as lower energy light penetrates biological tissues more deeply with reduced autofluorescence. axispharm.comnih.gov The interaction of these dyes with macromolecules like DNA can lead to significant changes in their optical properties, making them powerful probes for studying molecular binding events and conformations. nih.gov
Significance and Scope of 3,3'-Diethylthiadicarbocyanine (DTDC/DiSC₂(5)) in Chemical and Biophysical Research
This compound, commonly referred to as DTDC or by its synonym DiSC₂(5), is a specific member of the carbocyanine dye family that has garnered significant attention in chemical and biophysical research. chemodex.comsigmaaldrich.comadipogen.com It is a cationic, near-infrared (NIR) fluorescent dye, recognized for its strong absorption in this region of the spectrum, which is advantageous for biological applications due to minimized autofluorescence from samples and deeper tissue penetration. chemodex.comadipogen.com
A primary area of research for DiSC₂(5) involves its use as a fluorescent probe. Its fluorescence characteristics are sensitive to its environment, which allows it to be used for studying membrane potentials in cells. chemodex.comadipogen.com The dye's mechanism of action often involves its ability to intercalate into lipid bilayers and selectively stain organelles like mitochondria, proving useful for investigating mitochondrial dynamics and function. chemodex.comadipogen.com
Furthermore, DiSC₂(5) is extensively studied for its interactions with nucleic acids. It is known to bind to both DNA-DNA and PNA-DNA (Peptide Nucleic Acid-DNA) duplexes. biotium.combiomol.com This binding event causes a significant blue-shift in the dye's absorption spectrum. biotium.combiomol.com The shift is particularly pronounced upon binding to a PNA-DNA hybrid, where the absorption spectrum can shift by as much as 115 nm, providing a visual, colorimetric method for detecting nucleic acid hybridization. biotium.combiomol.com Research has also shown that DiSC₂(5) can form different types of aggregates, such as H- and J-aggregates, in the presence of biopolymers like hyaluronic acid, with the helical structure of the polymer inducing chirality in the dye aggregates. researchgate.net This property makes it a sensitive reporter for the structure and helicity of biomolecules. researchgate.net The photophysical processes of the dye, including its aggregation behavior in different solvents, have been the subject of detailed spectroscopic and optoacoustic studies. acs.orgrsc.org
Data Tables
Table 1: Physicochemical Properties of this compound Iodide (DiSC₂(5))
| Property | Value | Source(s) |
| Synonyms | DiSC₂(5), DTDCI, 3-Ethyl-2-[5-(3-ethyl-2(3H)-benzothiazolylidene)-1,3-pentadienyl]benzothiazolium iodide | chemodex.comsigmaaldrich.comadipogen.com |
| Molecular Formula | C₂₃H₂₃IN₂S₂ | chemodex.comadipogen.combiotium.com |
| Molecular Weight | 518.48 g/mol | chemodex.comadipogen.combiotium.com |
| CAS Number | 514-73-8 | chemodex.combiotium.combiomol.com |
| Appearance | Dark green to black powder | adipogen.com |
| Solubility | Soluble in DMSO; slightly soluble in methanol (B129727) or ethanol (B145695) | chemodex.comadipogen.com |
| Absorption Max (λAbs) | ~646-660 nm (free dye in solution) | chemodex.comsigmaaldrich.combiotium.com |
| Emission Max (λem) | ~750-800 nm (can vary with environment) | adipogen.com |
| Melting Point | 249 °C (decomposes) | chemodex.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
7187-55-5 |
|---|---|
Molecular Formula |
C23H23N2S2+ |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole |
InChI |
InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1 |
InChI Key |
FYXWDSGGZAMYFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |
Synonyms |
3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Diethylthiadicarbocyanine and Its Analogues
Established Synthetic Routes for Thiadicarbocyanine Chromophores
The cornerstone of thiadicarbocyanine dye synthesis lies in condensation reactions that build the polymethine bridge between two heterocyclic nuclei. This approach has been refined over the years to improve yields and purity.
Condensation Reactions Involving Benzothiazole (B30560) Derivatives
The most prevalent synthetic strategy for 3,3'-Diethylthiadicarbocyanine iodide involves the condensation of 2-methylbenzothiazole (B86508) derivatives. A key initial step is the quaternization of 2-methylbenzothiazole with an ethylating agent, such as ethyl iodide, to form the 3-ethyl-2-methylbenzothiazolium iodide salt. This quaternized intermediate is then reacted with a suitable polymethine chain precursor.
One established method involves the condensation of 2-aminothiophenols with carbonyl compounds like aromatic aldehydes or carboxylic acids to form the benzothiazole ring system. mdpi.comnih.govmdpi.com Various catalysts, including Brønsted and Lewis acids, as well as metal nanoparticles, have been employed to facilitate these reactions under different conditions, including solvent-free and microwave-assisted syntheses. ekb.eg For instance, the reaction can be promoted by catalysts such as sulphated tungstate (B81510) under ultrasound irradiation or zinc acetate (B1210297) at elevated temperatures. ekb.eg
Precursor Chemistry and Optimization of Reaction Conditions
The choice of precursors is critical in determining the final structure of the dicarbocyanine dye. For this compound, the synthesis typically involves the reaction of two equivalents of a quaternized 2-methylbenzothiazole salt with a molecule that provides the central three-carbon bridge of the pentamethine chain.
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final dye. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the condensing agent or catalyst. For example, in the synthesis of related benzothiazole derivatives, catalysts like bismuth triflate have been used effectively in various solvents, and even under solvent-free conditions at room temperature. ekb.eg The use of green chemistry principles has led to the development of more environmentally friendly protocols, such as using water as a solvent or employing recyclable catalysts. ekb.eg
Strategies for Structural Modification and Derivatization
The versatility of the synthetic routes to thiadicarbocyanine dyes allows for extensive structural modifications. These modifications are undertaken to modulate the photophysical and chemical properties of the dyes for specific applications.
Impact of Alkyl Side Chain Variations on Photophysical Properties
Variations in the N-alkyl side chains of the benzothiazole rings can influence the dye's properties. However, studies on 3,3'-dialkylthiacarbocyanine iodides have shown that the length of the alkyl chain does not substantially influence the primary photophysical parameters. nih.gov Photoisomerization and fluorescence are the main deactivation pathways for the excited singlet state, with intersystem crossing being a minor process. nih.gov For instance, substituting an ethyl group with a longer octadecyl chain only slightly impedes the process of photoisomerization. nih.gov
| Alkyl Chain | Effect on Photoisomerization | Influence on Fluorescence |
| Ethyl | Baseline | Baseline |
| Octadecyl | Slightly hindered | Marginal reduction in lifetime and quantum yield (in chloroform) |
Molecular Engineering Approaches for Functional Enhancement
Molecular engineering provides a powerful toolkit for enhancing the functionality of thiadicarbocyanine dyes. This can involve modifications to the core chromophore, the polymethine chain, or the addition of specific functional groups. The goal is often to improve properties such as light-harvesting efficiency, solubility, or binding affinity to specific targets. rsc.orgnih.gov A common strategy is to introduce donor-acceptor structures within the molecule to manipulate the electronic properties and, consequently, the absorption and emission spectra. nih.gov For example, computational methods like Density Functional Theory (DFT) can be used to predict the effects of structural modifications on the optoelectronic properties, guiding the design of new dyes with desired characteristics. rsc.org
Substitution Effects on Chromophore Properties and Reactivity
The introduction of substituents onto the benzothiazole rings or the polymethine chain can have a profound impact on the dye's properties. Electron-donating or electron-withdrawing groups can alter the electron density distribution within the chromophore, leading to shifts in the absorption and emission maxima. boisestate.edu For instance, in the related cyanine (B1664457) dye Cy5, the introduction of electron-withdrawing substituents was found to increase the solubility of the dye. boisestate.edu Furthermore, such substitutions can influence the static dipole moment difference, which is a key parameter in understanding the dye's interaction with its environment. boisestate.edu The Hammett constants of the substituents can be correlated with the observed changes in the dye's electronic properties. boisestate.edu The strategic placement of bulky substituents can also be used to hinder intermolecular aggregation, which is often a cause of fluorescence quenching. researchgate.net
| Substituent Type | Effect on Solubility (e.g., in Cy5) | Effect on Static Dipole Difference (e.g., in Cy5) |
| Electron-withdrawing pairs | Increased | Enhanced |
| Electron-donating and -withdrawing pairs | Varied | Enhanced |
Advanced Spectroscopic Characterization and Photophysical Mechanisms
Time-Resolved Photophysical Processes of 3,3'-Diethylthiadicarbocyanine
The de-excitation of the electronically excited this compound molecule involves several competing pathways, including fluorescence and photoisomerization. Time-resolved spectroscopic techniques are crucial for elucidating the kinetics and dynamics of these processes.
The fluorescence lifetime of this compound is typically in the picosecond to nanosecond range and is highly dependent on the molecular environment. In liquid mixtures of DMSO and toluene, the fluorescence decay kinetics exhibit a complex behavior that varies with the solvent composition. acs.org
At DMSO volume fractions greater than 14%, a single-exponential decay with a lifetime of approximately 300 ps is observed. acs.org In the range of 8% to 14% DMSO, the decay becomes biexponential, with time components of 200 ps and 500 ps. acs.org As the DMSO volume fraction decreases further, from 8% to 1.6%, the fluorescence decay reverts to a single exponential, with lifetimes in the range of 500-700 ps. acs.org This complex decay behavior is indicative of different excited-state species or competing deactivation pathways whose efficiencies are modulated by the solvent environment. These findings have been explained by a model that assumes a fast equilibrium between electronically excited trans and cis isomers of the dye. acs.org
| Solvent System (DMSO in Toluene) | Decay Kinetics | Fluorescence Lifetime(s) (ps) |
|---|---|---|
| > 14 vol % | Single-exponential | ~300 |
| 8 - 14 vol % | Biexponential | 200 and 500 |
| 1.6 - 8 vol % | Single-exponential | 500 - 700 |
For many cyanine (B1664457) dyes in solution, the primary non-radiative deactivation pathway for the excited singlet state is photoisomerization, which involves a rotation around one of the C-C bonds in the polymethine chain, leading to a conformational change from the trans to the cis isomer. nih.govnih.gov this compound is known to have a high quantum yield of photoisomerization. sigmaaldrich.com This process is in direct competition with fluorescence and intersystem crossing. nih.govnih.gov
The efficiency of photoisomerization is highly sensitive to the viscosity and rigidity of the surrounding medium. In organized and restrictive environments, such as thin polymer films, the large-amplitude motion required for isomerization is hindered or completely inhibited. nih.gov This blockage of the photoisomerization channel leads to an increase in the efficiency of competing deactivation processes, namely fluorescence and triplet state formation. nih.gov Consequently, in such rigid media, higher fluorescence quantum yields and triplet yields are observed compared to homogeneous solutions. nih.gov The study of photoisomerization dynamics provides valuable insights into the conformational flexibility of the dye and its interaction with its local environment.
Triplet State Formation, Quenching, and Deactivation Mechanisms
The formation of the triplet state (T₁) from the first excited singlet state (S₁) in this compound iodide occurs via intersystem crossing (ISC). In fluid solutions, this process is generally inefficient, with photoisomerization being the dominant deactivation pathway for the S₁ state. For the closely related 3,3'-dialkylthiacarbocyanine iodides in ethanol (B145695), a low triplet yield of 0.004 has been reported, which corresponds to a singlet oxygen quantum yield of 0.002. acs.org
However, the efficiency of triplet state formation can be significantly enhanced under conditions that restrict the molecule's ability to undergo photoisomerization. When the dye is in a more rigid environment, such as when it is bound to macromolecules like DNA or embedded in thin polymer films, the hindrance of molecular rotation leads to an increased quantum yield of both fluorescence and intersystem crossing. nih.gov For instance, the formation of complexes between 3,3'-diethylthiacarbocyanine (B14174943) iodide and DNA has been shown to increase the quantum yield of the triplet state. nih.govresearchgate.net In highly organized assemblies like thin polymer films, where photoisomerization can be completely inhibited, triplet formation becomes a primary deactivation pathway. researchgate.net
The deactivation of the triplet state is also highly dependent on the surrounding environment. The triplet state can be quenched by various species, most notably molecular oxygen (³O₂). The rate of this quenching is influenced by the accessibility of the oxygen to the dye molecule. In a study involving 3,3'-diethylthiacarbocyanine iodide, the quenching rate constant of the triplet state by oxygen was determined. A significant decrease in this rate constant was observed when the dye was bound to DNA, indicating that the DNA structure provides a protective barrier against the quencher. nih.gov
An external heavy-atom effect can also be utilized to influence triplet state dynamics. In a solvent containing heavy atoms, such as dibromoethane, the triplet and singlet oxygen yields of 3,3'-dialkylthiacarbocyanine iodides have been observed to increase by a factor of 7 to 10. This enhancement of intersystem crossing is accompanied by a reduction in the triplet lifetime, for example, from 55 µs down to 15 µs. acs.org
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Triplet Quantum Yield (ΦT) | 3,3'-dialkylthiacarbocyanine iodides in Ethanol | 0.004 | acs.org |
| Singlet Oxygen Quantum Yield (ΦΔ) | 3,3'-dialkylthiacarbocyanine iodides in Ethanol | 0.002 | acs.org |
| Triplet State Quenching Rate Constant by O₂ | 3,3'-diethylthiacarbocyanine iodide in aqueous solution | 1.2 x 10⁹ M⁻¹s⁻¹ | researchgate.net |
| Triplet State Quenching Rate Constant by O₂ | 3,3'-diethylthiacarbocyanine iodide bound to DNA | ~3 x 10⁸ M⁻¹s⁻¹ | researchgate.net |
| Triplet Lifetime | 3,3'-dialkylthiacarbocyanine iodides in Dibromoethane | 15 µs | acs.org |
Excited-State Energy Transfer and Relaxation Processes
Upon absorption of light, this compound iodide is promoted to an excited singlet state. The primary relaxation process for this excited state in fluid solutions is photoisomerization, a non-radiative decay pathway that involves a change in the molecule's geometry around the polymethine chain. This efficient photoisomerization is a key reason for the typically low fluorescence quantum yields of cyanine dyes in low-viscosity media. The process competes with other deactivation channels such as fluorescence and intersystem crossing. nih.gov
The environment plays a crucial role in modulating these relaxation pathways. When the dye is in a more viscous or rigid environment, the rotational motion required for isomerization is hindered. This suppression of the non-radiative photoisomerization pathway leads to an enhancement of the competing radiative process, namely fluorescence. For example, the fluorescence lifetime of 3,3'-diethylthiacarbocyanine iodide in aqueous solution is a brief 0.12 ns. However, when encapsulated by cucurbit nih.govuril, which restricts molecular motion, the fluorescence lifetime increases significantly to 1.07 ns. acs.org
Energy transfer is another important excited-state process for cyanine dyes. Förster Resonance Energy Transfer (FRET) can occur when this compound iodide acts as a donor or acceptor in close proximity to another suitable chromophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. While the general principles of FRET are applicable, specific quantitative data on the FRET efficiency for this compound iodide were not available in the reviewed literature.
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Fluorescence Quantum Yield (Φf) | in Ethanol | 0.05 | acs.org |
| Fluorescence Lifetime (τf) | in Aqueous Solution | 0.12 ns | acs.org |
| Fluorescence Lifetime (τf) | in the presence of Cucurbit nih.govuril | 1.07 ns | acs.org |
| Photoisomerization Quantum Yield (φi) | in Methanol (B129727) | ~0.25 | nih.gov |
Advanced Spectroscopic Techniques in Elucidating Molecular Behavior
Circular Dichroism (CD) Spectroscopy for Chiral Interactions
While this compound iodide is an achiral molecule and therefore does not exhibit a circular dichroism (CD) signal on its own, it can be induced to do so upon interaction with a chiral environment. A prominent example of this is the binding of the dye to the chiral scaffold of DNA. This induced circular dichroism (ICD) provides valuable information about the binding mode and the supramolecular organization of the dye molecules on the DNA template. nih.govsmoldyn.org
The ICD signal can originate from two primary mechanisms: the chiral twisting of an individual dye molecule as it conforms to the chiral grooves of the DNA, or through exciton (B1674681) coupling between two or more dye molecules that are arranged in a chiral fashion upon binding. nih.govsmoldyn.org Exciton coupling, in particular, gives rise to characteristic bisignate (two-branched) CD signals, where the shape and sign of the signal can provide information about the relative orientation of the transition dipole moments of the interacting dye molecules.
Studies on the closely related 3,3'-diethylthiatricarbocyanine (B1240359) iodide (Cy7) have demonstrated the power of CD spectroscopy in distinguishing between different DNA structures. When binding to the B-form of DNA, Cy7 can exhibit a positive Cotton effect corresponding to a bound monomer, and at higher concentrations, a bisignate signal indicative of exciton-coupled dimers. nih.govsmoldyn.org In contrast, when interacting with the left-handed Z-form of DNA, a distinctly different, nearly opposite ICD signal is observed, reflecting the different chiral arrangement of the bound dye. nih.govsmoldyn.org
| DNA Template | Dye Concentration | Observed CD Signal | Interpretation | Reference |
|---|---|---|---|---|
| poly(dA-dT)₂ (B-form) | Low | Positive Cotton effect at 770 nm | Chiral twist of a bound monomer | nih.gov |
| poly(dA-dT)₂ (B-form) | High | Bisignate signal (positive at 686 nm, negative at 655 nm) | Exciton coupling between neighboring dyes | nih.gov |
| poly(dG-dC)₂ (B-form) | Low | Positive Cotton effect at 690 nm | Bound monomer | fishersci.com |
| poly(dG-dC)₂ (B-form) | High | Negative Cotton effects at 850 nm and 580 nm, positive at 620 nm | Exciton coupling in aggregates | fishersci.com |
| poly(dG-dC)₂ (Z-form) | - | Negative Cotton effects at 645 nm and 570 nm, positive at 605 nm | Opposite chiral orientation on the Z-DNA backbone | nih.gov |
Stark Spectroscopy (Electroabsorption) for Electronic Property Variation
Stark spectroscopy, also known as electroabsorption spectroscopy, is a powerful technique for probing the electronic properties of molecules by measuring the change in their absorption spectrum in the presence of an external electric field. This technique can provide quantitative information about the change in the electric dipole moment (Δμ) and the change in polarizability (Δα) between the ground and excited electronic states. nih.gov
The application of an electric field can lead to a broadening or a shift of the absorption band. A linear Stark effect, which results in a broadening of the spectrum and a difference signal resembling the second derivative of the absorption band, is related to the change in the permanent dipole moment (Δμ). A quadratic Stark effect, which causes a shift in the absorption band and a difference signal proportional to the first derivative, is associated with the change in polarizability (Δα). nih.gov
Time-Resolved Fluorescence Anisotropy Studies
Time-resolved fluorescence anisotropy is a sophisticated technique used to study the rotational dynamics of fluorescent molecules. The principle of this method relies on exciting a sample with vertically polarized light, which preferentially excites fluorophores whose transition dipoles are aligned with the polarization of the light. The subsequent fluorescence emission is then measured through polarizers oriented parallel and perpendicular to the initial excitation polarization.
The fluorescence anisotropy, r(t), is a measure of the degree of polarization of the emitted light and is calculated from the parallel and perpendicular fluorescence decay curves. The decay of the anisotropy over time provides information about the rotational motion of the fluorophore. For a simple spherical rotor, the anisotropy decays exponentially with a rotational correlation time that is related to the size and shape of the molecule and the viscosity of the surrounding medium.
This technique is particularly useful for studying changes in the rotational mobility of a dye upon binding to larger molecules, such as proteins or DNA, or when it is incorporated into environments with different microviscosities, like cell membranes. While time-resolved fluorescence anisotropy studies have been conducted on closely related cyanine dyes, such as 3,3'-diethyloxadicarbocyanine iodide, to investigate their rotational reorientation, specific studies and quantitative data regarding the rotational correlation times for this compound iodide were not found in the reviewed literature. acs.org
Aggregation Phenomena and Supramolecular Assembly of 3,3 Diethylthiadicarbocyanine
Mechanisms and Types of Dye Aggregation: Monomer, Dimer, H- and J-Aggregates
3,3'-Diethylthiadicarbocyanine iodide can exist in several forms in solution, ranging from individual molecules (monomers) to well-ordered assemblies known as dimers, H-aggregates, and J-aggregates. The formation of these species is primarily driven by noncovalent forces such as hydrophobic, electrostatic, and π-π stacking interactions. rsc.org
Monomer: In dilute solutions or in organic solvents like DMSO, the dye typically exists as a monomer. acs.org The monomer of this compound iodide exhibits a characteristic absorption maximum at approximately 650 nm. ucf.edu
Dimer: As the concentration of the dye increases, two monomer units can associate to form a dimer. This dimerization is often the initial step towards the formation of larger aggregates.
H-Aggregates: These aggregates are characterized by a "face-to-face" or "sandwich-type" stacking of the dye molecules. ucf.edu According to Kasha's exciton (B1674681) theory, this arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum compared to the monomer. rsc.orgresearchgate.net For instance, H-aggregates of DiSC2(5) can exhibit an absorption band at around 450 nm, a significant shift from the monomer's 650 nm peak. ucf.edu A key feature of H-aggregates is the strong quenching of their fluorescence emission. rsc.org This occurs due to the rapid relaxation of the excited state to a lower, "forbidden" energy state. rsc.org
J-Aggregates: In contrast, J-aggregates are formed through an "edge-to-edge" or "head-to-tail" arrangement of the dye molecules. scispace.com This configuration results in a red-shift (bathochromic shift) of the absorption band relative to the monomer and often exhibits a narrow, intense absorption peak with nearly resonant fluorescence emission. rsc.orgresearchgate.net
The formation of these different aggregate types is not mutually exclusive, and in some conditions, both H- and J-aggregates can coexist. rsc.org The specific type of aggregate formed has a profound impact on the photophysical properties of the dye, including its absorption and fluorescence characteristics. rsc.org
| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Fluorescence |
|---|---|---|---|
| Monomer | Individual molecule | ~650 nm | Emissive |
| H-Aggregate | Face-to-face stacking | Blue-shifted (e.g., ~450 nm) | Quenched |
| J-Aggregate | Edge-to-edge stacking | Red-shifted | Strongly emissive |
Environmental Factors Governing Aggregation Propensity
The formation and stability of this compound aggregates are highly dependent on the surrounding environmental conditions. researchgate.net Slight alterations in these conditions can lead to interconversion between different aggregate forms. acs.org
The concentration of the dye is a critical factor; spontaneous aggregation is more likely to occur in concentrated solutions that are above the solubility limit. acs.org
The polarity of the solvent also plays a significant role. In polar solvents, particularly water, the hydrophobic nature of the dye molecule promotes aggregation to minimize contact with the aqueous environment. mdpi.com Conversely, organic solvents like methanol (B129727) can improve the solubility of the dye and prevent aggregation. nih.gov Studies have shown that in mixed water-methanol solutions, increasing the proportion of methanol hinders the formation of aggregates. nih.gov For example, no aggregation was observed in a solution containing 30 vol% methanol. nih.gov
The ionic strength and pH of the solution are crucial parameters that can modulate the electrostatic interactions between the cationic dye molecules. Changes in ionic strength, often achieved by adding salts, can influence the stability and type of aggregates formed. acs.org The pH of the solution can affect the charge of the dye molecules and any templating macromolecules, thereby influencing the aggregation process. researchgate.net For instance, the self-assembly of crystalline H-aggregate nanoparticles of DiSC2(5) has been demonstrated in ammonia (B1221849) and NaOH/KOH aqueous solutions. rsc.orgucf.edu
Templated Aggregation on Macromolecular Scaffolds
The aggregation of this compound can be directed and controlled by using macromolecular scaffolds, which act as templates for the assembly process. This approach allows for a higher degree of control over the size, structure, and optical properties of the resulting aggregates.
Crystalline H-aggregate nanoparticles of this compound iodide have been successfully synthesized through self-assembly in ammonia solution. rsc.org These nanoparticles exhibit a long-range π-π stacking of the dye molecules and are stable in various media, including cell culture medium. rsc.org The formation of these nanoparticles is a clear example of how solution conditions can be tuned to favor a specific type of aggregate with well-defined structural characteristics.
Double-helical DNA serves as an excellent template for the formation of helical H-aggregates of this compound. The dye molecules can bind to the minor groove of the DNA, particularly in sequences composed of alternating adenine/thymine (A/T) or inosine/cytosine (I/C) residues. acs.org This binding leads to the formation of co-facial dimers which then assemble in an end-to-end fashion, creating an extended helical aggregate. researchgate.netacs.org This templated assembly forces the dye aggregates to adopt a helical structure that follows the contour of the DNA minor groove. researchgate.net The DNA template provides strict control over the dimensions of the aggregate. acs.org The resulting helical H-aggregates exhibit the characteristic blue-shifted absorption and quenched fluorescence. researchgate.net
| Template | Resulting Aggregate | Key Features | Supporting Evidence |
|---|---|---|---|
| Ammonia Solution | Crystalline H-aggregate nanoparticles | Long-range π-π stacking, stable in biological media. rsc.org | Spectroscopy and microscopy. rsc.org |
| Double-helical DNA (minor groove) | Helical H-aggregates | Helical structure dictated by DNA template, blue-shifted absorption, quenched fluorescence. researchgate.net | Absorption and circular dichroism (CD) spectroscopy. researchgate.net |
Interactions of 3,3 Diethylthiadicarbocyanine with Biological and Supramolecular Systems in Vitro Research Focus
Nucleic Acid Interaction Mechanisms
3,3'-Diethylthiadicarbocyanine iodide (also known as DiSC₂(5) or DTDCI) exhibits significant interactions with nucleic acids, a characteristic that has been the subject of extensive research. These interactions are primarily non-covalent and are influenced by both the structure of the dye and the conformation of the nucleic acid.
Non-Covalent Binding Modes with DNA and RNA (Minor Groove Binding, Intercalation)
The primary mode of non-covalent binding for this compound with DNA is through the formation of cofacial dimers that insert into the minor groove. adipogen.comacs.org This is a common characteristic for many carbocyanine dyes. adipogen.com The minor groove of DNA offers a chiral environment that can induce a significant induced circular dichroism (ICD) in minor groove binders. nih.gov While intercalation between base pairs is a possible binding mode for some cyanine (B1664457) monomers, it is considered unlikely for the aggregated forms of this compound due to the self-stacking of the aromatic rings within the aggregate structure. acs.org Some studies suggest that while external binding to DNA is efficient for photosensitizing the formation of reactive oxygen species, snug intercalative and groove binding interactions can hinder access to ground state triplet oxygen. acs.org
The binding process can be highly cooperative, where the binding of an initial dimer can facilitate the assembly of additional dimers at adjacent sites, leading to the formation of extended helical aggregates within the minor groove of the DNA. acs.orgresearchgate.net This assembly is thought to widen the minor groove, making subsequent dimer binding more favorable. researchgate.net
Influence of Nucleic Acid Structure (B-DNA, Z-DNA, Duplexes, Hybrids) and Sequence on Binding
Research on related tricarbocyanine dyes has shown that they can spectroscopically discriminate between different DNA sequences and helicities, such as the right-handed B-DNA and the left-handed Z-DNA forms of poly(dG-dC)₂. nih.govnih.govresearchgate.net This discrimination is evident through distinct chiroptical signatures in circular dichroism (CD) spectroscopy. nih.govnih.govresearchgate.net For instance, the binding of a similar dye, 3,3'-diethylthiatricarbocyanine (B1240359) iodide (Cy7), to the Z-form of poly(dG-dC)₂ induced by spermine (B22157) or Co(III)hexamine results in nearly opposite induced circular dichroic signals. nih.govnih.gov
The dye also shows interactions with other nucleic acid structures. For example, a related dye, 3,3'-diethyloxadicarbocyanine iodide (DODC), has been reported to bind to triplex DNA and dimeric hairpin quadruplex DNA. avantorsciences.com
Spectroscopic Signatures of Dye-Nucleic Acid Complexes (e.g., Absorption Blue-Shifts, Fluorescence Enhancement)
The interaction of this compound with nucleic acids leads to significant and characteristic changes in its spectroscopic properties. A prominent feature is a large blue-shift in the absorption spectrum upon binding to DNA-DNA or PNA-DNA duplexes. biotium.comavantorsciences.comvwr.comavantorsciences.com This blue-shift can be as much as 115 nm when binding to a PNA-DNA hybrid. biotium.comavantorsciences.com For example, the absorption maximum of the free dye is around 646-655 nm, which shifts to approximately 586 nm when bound to dsDNA and to about 531 nm with a PNA-DNA hybrid. biotium.comsigmaaldrich.comthermofisher.com This blue-shifted absorption is characteristic of the formation of H-aggregates. researchgate.net
In contrast, studies on a related tricarbocyanine dye, Cy7, showed a red-shift in absorption when bound to alternating adenine-thymine polynucleotides. nih.gov Specifically, the absorption bands at 650 nm and 750 nm shifted to 670 nm and 760 nm, respectively, accompanied by significant hyperchromicity. nih.govresearchgate.net
Binding to nucleic acids also generally leads to an enhancement of the dye's fluorescence. researchgate.net This fluorescence enhancement is attributed to the restriction of free rotation around the polymethine chain when the dye is bound, which reduces non-radiative decay pathways like photoisomerization. researchgate.net The fluorescence quantum yield of a related dye, 3,3'-diethylthiacarbocyanine (B14174943) iodide (DTCC), was observed to increase with increasing DNA concentration. scispace.comresearchgate.net
| Condition | Absorption Max (λAbs) | Observed Shift | Reference |
|---|---|---|---|
| Free Dye (in pH 7.5 buffer) | 646 nm | N/A | biotium.com |
| Bound to dsDNA | ~586 nm | Blue-shift | biotium.com |
| Bound to PNA-DNA hybrid | ~531 nm | Significant Blue-shift (~115 nm) | biotium.com |
Effects of Nucleic Acid Binding on Dye Photophysical Properties (e.g., Triplet State Quantum Yield)
The binding of this compound and related cyanine dyes to nucleic acids significantly alters their photophysical properties. A key effect is the increase in the quantum yield of the triplet state of the dye upon complex formation with DNA. researchgate.netscispace.com This increase in triplet state quantum yield is accompanied by a decrease in the quantum yield of photoisomerization. scispace.comresearchgate.net The increased rigidity of the dye molecule when bound to DNA hinders the trans-cis photoisomerization process, which is a major non-radiative decay pathway for the excited singlet state. scispace.comresearchgate.net This inhibition of photoisomerization leads to an increase in both fluorescence and intersystem crossing to the triplet state. scispace.comresearchgate.net
Furthermore, the formation of a complex with DNA substantially decreases the quenching rate constant of the dye's triplet state by molecular oxygen. researchgate.net This suggests that the DNA structure shields the bound dye from quenchers in the surrounding environment. researchgate.net Pulse photolysis studies on the related dye DTCC have identified the existence of two types of complexes with DNA, each with distinct spectral and kinetic parameters for their triplet states. researchgate.net
Protein and Biomolecule Interactions
In addition to nucleic acids, this compound interacts with various proteins, most notably serum albumins.
Binding to Serum Albumins (Human Serum Albumin, Bovine Serum Albumin) and Other Proteins
This compound and similar cyanine dyes are known to bind to serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA). researchgate.net Spectroscopic studies of a cyanine dye's interaction with HSA and BSA revealed a bathochromic (red) shift of the monomer absorption band and a notable change in its intensity upon binding. researchgate.net This interaction also leads to a constant enhancement of the fluorescence quantum yield of the dye. researchgate.net
The binding affinity of cyanine dyes to serum albumins can be significant, with studies on related dyes showing high binding constants. researchgate.net Research suggests that HSA associates with some cyanine dyes more strongly than BSA. researchgate.net The primary binding forces are often hydrophobic interactions and hydrogen bonding. nih.gov For example, studies with the organophosphorus compound diazinon (B1670403) have shown that it binds to residues in subdomain IIA of HSA, also known as site I. nih.gov
The interaction is not limited to serum albumins. The dye has also been shown to interact with other biological macromolecules like hyaluronic acid, a polysaccharide found in connective tissues. rsc.org
| Protein | Observed Spectroscopic Changes | Binding Characteristics | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Bathochromic shift in absorption, fluorescence enhancement | Stronger association compared to BSA for some cyanine dyes | researchgate.net |
| Bovine Serum Albumin (BSA) | Bathochromic shift in absorption, fluorescence enhancement | High affinity binding constants observed for related squaraine dyes | researchgate.net |
| Hyaluronic Acid | Formation of chiral H- and J-aggregates | Chirality induced by the helical structure of hyaluronic acid | rsc.org |
Selective Detection of Protein Aggregation (e.g., Amyloid Fibrils)
The cyanine dye this compound has demonstrated utility in the selective detection of protein aggregates, particularly amyloid fibrils, which are characteristic of several neurodegenerative diseases. researchgate.netnih.gov Its binding to these fibrillar structures can lead to distinct changes in its photophysical properties, making it a valuable tool for in vitro assays.
Research has shown that certain cyanine dyes, including those structurally related to this compound, can selectively bind to the hydrophobic and aromatic grooves present on the surface of β-sheet-rich amyloid fibrils. researchgate.net This interaction is often accompanied by a change in the dye's fluorescence characteristics. For instance, the binding of a similar dye, Thioflavin T (ThT), to amyloid fibrils results in a significant fluorescence enhancement, a principle widely used for amyloid detection. researchgate.netnih.gov While direct studies on this compound are part of a broader class of cyanine dyes investigated for this purpose, the general mechanism involves the restriction of the dye's molecular rotation upon binding to the fibril, which in turn enhances its fluorescence quantum yield. dntb.gov.ua This property allows for the sensitive detection of amyloid aggregates in solution. researchgate.netnih.gov
Furthermore, modifications to the cyanine dye structure can enhance specificity and shift the fluorescence emission to the near-infrared (NIR) region, which is advantageous for reducing background interference in biological samples. researchgate.net The planar structure of these dyes is considered a key factor in their high binding selectivity for aggregated amyloid proteins. researchgate.net
Kinetic Studies of Dye-Protein Association and Staining
The kinetics of the association between cyanine dyes and biological structures, such as proteins and cells, are fundamental to their application in staining and detection. Studies on the closely related dye, 3,3'-diethylthiacyanine, have provided insights into the dynamics of bacterial cell staining. researchgate.net These investigations reveal that the increase in fluorescence upon dye uptake by bacteria is a primary factor in the observed emission enhancement. researchgate.net
The interaction of cyanine dyes with proteins can be influenced by the local environment. acs.org For example, the photoisomerization of cyanine dyes, a key deactivation pathway for their excited state, is reduced when the dye is sterically constrained upon binding to proteins. acs.org This reduction in non-radiative decay pathways leads to an increase in fluorescence, which is the basis for their use as probes.
The kinetics of dye-protein association can be complex, often involving initial electrostatic interactions followed by hydrophobic interactions as the dye intercalates into protein structures. The rate of association and the stability of the resulting complex are dependent on factors such as dye concentration, protein structure, and the presence of other molecules in the solution.
Interactions with Model Membranes and Organized Biological Assemblies
The interaction of this compound and related cyanine dyes with model membrane systems like unilamellar liposomes and thin polymer films has been a subject of significant research. These studies are crucial for understanding the behavior of these dyes as membrane probes.
Research indicates that symmetrical dialkylthiacarbocyanine dyes can be incorporated into liposomes. researchgate.net The location of the dye within the liposome (B1194612) is typically near the bilayer surface, with its alkyl chains penetrating into the lipid core. researchgate.net This incorporation into an organized assembly significantly affects the dye's photophysical properties. For instance, a related dye, TR4, was successfully incorporated into liposomes and specifically labeled cytoplasmic membranes. acs.org
In thin polymer films, the organized environment is even more restrictive. Studies on similar cyanine dyes have shown that photoisomerization can be completely inhibited in these systems. researchgate.net This inhibition leads to a significant increase in other deactivation processes like fluorescence and triplet formation. researchgate.net For example, the fluorescence quantum yield of dihexylthiacarbocyanine iodide is substantially higher in dimyristoylphosphatidylcholine (B1235183) liposomes compared to ethanol (B145695). researchgate.net The use of thin films of polydimethylsilane (PDMS) on gold surfaces has also been explored in delamination studies, demonstrating the interaction of polymers with surfaces that can be probed by optical methods. stanford.edu
This compound iodide is recognized as a potential-sensitive probe useful for the fluorometric analysis of membrane potential. fishersci.comscbt.com Its application has been demonstrated in model systems such as eel intestinal brush-border membrane vesicles to study the effects of membrane potential on Na+ cotransport. fishersci.com
The mechanism of membrane potential sensing by cyanine dyes generally involves a change in the dye's distribution across the membrane in response to changes in the electrical potential. Hyperpolarization (more negative inside) typically leads to an accumulation of the cationic dye inside the vesicle or cell, which can cause fluorescence quenching due to aggregation. Conversely, depolarization results in the release of the dye into the external medium, leading to an increase in fluorescence.
While effective, it has been noted that the sensitivity of this compound might be low for some membrane vesicles, such as those from rat small intestine, unless co-factors like LaCl3 are added or specific membrane fractions are used. sigmaaldrich.com Caution is also advised, as some dicarbocyanine dyes have been found to have inhibitory effects on mitochondrial respiration, which could indirectly affect cellular membrane potential measurements. nih.gov
The following table summarizes the application of this compound iodide as a membrane potential probe in model systems.
| Model System | Application | Key Findings |
| Eel intestinal brush-border membrane vesicles | Fluorometric analysis of Na+ cotransport | Useful as a potential-sensitive probe. fishersci.com |
| Rat small intestinal brush-border membrane vesicles | Detection of membrane potential changes | Sensitivity was found to be low without additives. sigmaaldrich.com |
The photophysical properties of this compound and its analogs are highly sensitive to the surrounding environment. In organized assemblies like micelles, liposomes, and polymer films, the dye's behavior is significantly altered compared to in a homogeneous solution. researchgate.net
A primary effect of these restrictive environments is the inhibition of photoisomerization, a non-radiative decay process where the dye molecule twists around its polymethine chain in the excited state. acs.orgresearchgate.net This process is highly dependent on the viscosity and steric freedom of the environment. acs.orgresearchgate.net When photoisomerization is hindered, competing deactivation pathways such as fluorescence and intersystem crossing to the triplet state become more efficient. researchgate.net
This leads to several observable changes:
Increased Fluorescence Quantum Yield: As fluorescence becomes a more dominant deactivation pathway, the intensity of light emitted by the dye increases. For example, the fluorescence quantum yield of dihexylthiacarbocyanine iodide is significantly higher in liposomes than in ethanol. researchgate.net
Increased Triplet State Yield: The formation of the triplet state, which can lead to the generation of singlet oxygen, also becomes more probable. researchgate.net
Spectral Shifts: The absorption and emission maxima of the dye can shift depending on the polarity and nature of the solubilization site within the organized assembly. researchgate.net
The following table provides a comparative overview of the photophysical behavior of related thiacarbocyanine dyes in different environments.
| Environment | Effect on Photoisomerization | Consequence on Photophysical Parameters |
| Homogeneous Solution (e.g., ethanol) | Major deactivation pathway | Low fluorescence and triplet yields. researchgate.net |
| Unilamellar Liposomes | Partially inhibited | Increased fluorescence and triplet yields. researchgate.net |
| Thin Polymer Films | Completely inhibited | Only triplet formation observed in transient absorption. researchgate.net |
Adsorption on Solid Surfaces and Interfaces
The adsorption of cyanine dyes onto solid surfaces and at interfaces is a critical aspect of their application in various technologies, including as sensitizers in photography and in analytical sensors. The interaction of these dyes with surfaces can lead to the formation of different types of aggregates, such as J-aggregates (head-to-tail) and H-aggregates (face-to-face), which have distinct spectroscopic signatures.
While specific studies on the adsorption of this compound on solid surfaces are part of a broader field of research, the principles governing the adsorption of similar cyanine dyes are well-established. For instance, the interaction of the thiacyanine dye with negatively charged polystyrene beads has been investigated to understand cell staining mechanisms. researchgate.net The formation of dye aggregates on surfaces is driven by a combination of electrostatic and van der Waals interactions.
The study of dye adsorption on surfaces like gold has been facilitated by techniques such as surface plasmon resonance. stanford.edu These studies provide insights into the formation and behavior of thin films and adsorbed layers. The nature of the surface, the solvent, and the dye concentration all play crucial roles in determining the type and extent of aggregation and the resulting photophysical properties of the adsorbed dye.
Adsorption Mechanisms on Substrates (e.g., Hexagonal Boron Nitride, CaF2)
The adsorption behavior of cyanine dyes like this compound is fundamental to understanding their function in heterogeneous systems, such as in spectral sensitization.
Adsorption on Calcium Fluoride (CaF₂):
Research into the adsorption of this compound chloride (DTDC), a closely related salt of the titular compound, on inactive Calcium Fluoride (CaF₂) particles provides a model for understanding its interaction with surfaces. ias.ac.in The adsorption isotherm for this interaction is of a non-Langmuir type. ias.ac.in This indicates a more complex adsorption process than the formation of a simple monolayer, suggesting multilayer adsorption or varied interactions between the dye molecules and the substrate surface. The high polarizability of the dye in its ground state is a key factor that promotes the formation of aggregates on the surface. ias.ac.in
While extensive research exists on the adsorption of various dyes onto hexagonal boron nitride (h-BN) for applications like water purification, specific studies detailing the adsorption mechanism of this compound on h-BN were not prominent in the surveyed literature.
Spectroscopic Characterization of Adsorbed Dye Molecules
The spectral properties of this compound are highly sensitive to its environment, making spectroscopy a powerful tool to characterize its adsorbed state.
Spectroscopic Changes on Calcium Fluoride (CaF₂):
Upon adsorption onto CaF₂, this compound exhibits significant changes in its photophysical behavior. ias.ac.in A key observation is the formation of ground-state aggregates, specifically dimers (H-aggregates), which absorb at shorter wavelengths compared to the monomeric form of the dye. ias.ac.in The formation of these dimers was detected spectroscopically at surface concentrations of approximately half a monolayer. ias.ac.in
The fluorescence of the adsorbed dye is also markedly affected. In the adsorbed state, the quantum yield of fluorescence increases but also shows a strong dependence on the surface concentration. ias.ac.in The fluorescence lifetimes are not constant and begin to decrease at surface concentrations much lower than what is required for a full monolayer. ias.ac.in This quenching effect, observed even before dimer formation is spectroscopically evident, is attributed to Förster resonance energy transfer (FRET) between the adsorbed dye molecules. ias.ac.in
Table 1: Adsorption and Spectroscopic Data for this compound on CaF₂
| Parameter | Observation on CaF₂ Substrate | Reference |
|---|---|---|
| Adsorption Isotherm Type | Non-Langmuir | ias.ac.in |
| Aggregate Formation | H-aggregates (dimers) detected | ias.ac.in |
| Fluorescence Quantum Yield | Increases upon adsorption; concentration-dependent | ias.ac.in |
| Fluorescence Lifetime | Decreases with increasing surface concentration | ias.ac.in |
| Energy Transfer Mechanism | Förster resonance energy transfer (FRET) | ias.ac.in |
| Electron Transfer Rate (kₑ) | 1.6 x 10⁹ s⁻¹ | ias.ac.in |
Computational and Theoretical Investigations of 3,3 Diethylthiadicarbocyanine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical methods are instrumental in elucidating the relationship between the molecular structure of 3,3'-Diethylthiadicarbocyanine and its distinct optical properties. These calculations provide a foundational understanding of both its ground and excited electronic states.
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are widely used to investigate cyanine (B1664457) dyes like this compound iodide (often abbreviated as DTDC or DiSC₂(5)). researchgate.netlakeheadu.caacs.org These methods have proven effective in predicting molecular structures, electronic properties, and absorption spectra. acs.org
Studies have employed TD-DFT to explore the electronic and optical properties of aggregates formed by this dye, for instance, when it assembles noncovalently in the minor groove of double-helical DNA. researchgate.net Calculations on dimers and larger aggregates show how intermolecular interactions influence the excited states and lead to phenomena like induced circular dichroism. researchgate.net Theoretical approaches such as TD-DFT and Zerner's Intermediate Neglect of Differential Overlap (ZINDO) are specifically used for assessing excited states to predict UV-Vis spectra. lakeheadu.ca While high-level electronic structure theories can be used, TD-DFT has become a preferred method for accelerating the discovery of novel chemical materials due to its balance of accuracy and computational cost. acs.orgmaplesoft.com For a series of related thiacyanine dyes, TD-DFT calculations have been performed to understand how the length of the conjugated chain affects the absorption wavelength (λmax). lakeheadu.ca
| Computational Method | Application for this compound | Key Findings |
| TD-DFT | Investigation of electronic structure and circular dichroism of dye aggregates. researchgate.net | Successfully shows the onset of circular dichroism induced by the helical twisting of aggregates. researchgate.net |
| TD-DFT & ZINDO | Assessment of excited states for predicting UV-Vis absorption spectra. lakeheadu.ca | Provides theoretical λmax values that can be compared with experimental data. lakeheadu.ca |
| DFT | Prediction of energy barriers between different E/Z conformers of the methine chain. | Elucidates the energetics of conformational changes that impact photophysical properties. |
This table is generated based on data from the text and is for illustrative purposes.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic transitions of this compound. The energy difference between the HOMO and LUMO levels approximates the energy of the primary π-π* electronic transition, which governs the dye's characteristic long-wavelength absorption. maplesoft.com
Calculations show that for this class of dyes, the π-electrons are delocalized across the conjugated system connecting the two benzothiazole (B30560) rings. lakeheadu.ca Upon absorption of light, an electron is promoted from the HOMO to the LUMO, leading to a redistribution of charge within the molecule. This intramolecular charge transfer is a key aspect of its function as a chromophore. cam.ac.uk The energy of the HOMO and LUMO levels can be estimated experimentally and compared with theoretical calculations. For crystalline H-aggregates of the dye, the HOMO level was calculated to be -4.781 eV and the LUMO level was -1.531 eV, based on cyclic voltammetry and optical band gap measurements. rsc.org Theoretical studies are crucial for understanding how modifications to the dye's structure, such as adding different functional groups, can alter these energy levels and thus tune the optical properties for specific applications. cam.ac.ukdiva-portal.org
| Parameter | Estimated Experimental Value (H-aggregate) | Significance |
| E(HOMO) | -4.781 eV rsc.org | Represents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate an electron. rsc.org |
| E(LUMO) | -1.531 eV rsc.org | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept an electron. rsc.org |
| Optical Band Gap (Eg) | 3.34 eV rsc.org | The energy difference between HOMO and LUMO, corresponding to the main electronic transition. rsc.org |
This table is generated based on data from the text and is for illustrative purposes.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to study the dynamic behavior of molecules and their interactions with other structures, such as biological macromolecules.
This compound is known to interact with macromolecules, most notably DNA. acs.orgacs.org Computational docking and MD simulations can predict how the dye fits into specific binding sites, such as the minor groove of a DNA duplex. researchgate.netacs.org These simulations help to visualize and analyze the binding modes, for example, the formation of face-to-face dimers within the DNA groove. researchgate.net Such studies are critical for understanding the structural basis for the observed spectroscopic changes upon binding, including shifts in the absorption maximum. acs.orgacs.org The insights from these simulations guide the design of new dye-based probes and therapeutic agents that target specific macromolecular structures. science.gov
The polymethine chain of this compound is flexible, allowing for cis-trans isomerism. acs.org This conformational flexibility is a key factor in the non-radiative decay pathways that compete with fluorescence. acs.org Computational modeling using methods like DFT can predict the energy barriers between different conformers. Molecular dynamics simulations provide a way to explore the conformational landscape of the dye in different environments, such as in solution or when bound to a macromolecule. unifi.it These simulations reveal the complex interplay of intermolecular forces, including π-π stacking and hydrophobic interactions, that stabilize different aggregate structures (e.g., H- and J-aggregates) or binding complexes. rsc.org Understanding these interactions is essential for explaining the dye's sensitivity to its environment and its aggregation behavior. rsc.org
Theoretical Modeling of Photophysical Phenomena
Theoretical models are essential for interpreting the complex photophysical behavior of this compound, which includes fluorescence, photoisomerization, and aggregation-induced spectral changes.
A key photophysical process for this dye is photoisomerization around the bonds of the polymethine chain, which is a major pathway for non-radiative deactivation of the excited state. acs.orgresearchgate.net Laser flash photolysis studies, combined with theoretical modeling, have been used to characterize the transient species formed upon excitation, identifying a photoisomer as the primary product. researchgate.net Kinetic models can be constructed to describe the time evolution of the populations of the ground state, excited state, and photoisomer. researchgate.net These models help to determine quantum yields for various photophysical processes, such as the back-photoisomerization from the excited state of the photoisomer to the ground state of the stable form. researchgate.net
Furthermore, exciton (B1674681) theory is used to model the spectral shifts observed when the dye molecules form aggregates. rsc.org The formation of H-aggregates (often involving face-to-face stacking) typically leads to a blue-shift in the absorption spectrum, while J-aggregates (head-to-tail arrangement) cause a red-shift. rsc.org Theoretical modeling of these excitonic couplings helps to relate the observed spectral changes to the specific geometric arrangement of the dye molecules within the aggregate or when templated by a macromolecule like DNA. researchgate.netacs.org
Application of Franck-Condon Principle for Vibronic Spectra Simulation
The electronic absorption spectra of cyanine dyes such as this compound are characterized by a prominent, intense band in the visible region, which often displays a distinct vibrational fine structure. The nature of this fine structure—specifically the intensity distribution among the various vibrational sub-bands—is explained by the Franck-Condon principle. researchgate.net This principle posits that during an electronic transition, the nuclear geometry of the molecule does not change significantly because the transition is nearly instantaneous compared to the much slower motion of the nuclei. researchgate.netwolfram.com
The main absorption band corresponds to the electronic transition from the ground state (S₀) to the first excited singlet state (S₁). The vibrational fine structure arises from transitions from the lowest vibrational level of the S₀ state to different vibrational levels of the S₁ state (e.g., 0-0, 0-1, 0-2 transitions). researchgate.net The intensity of each vibronic transition is proportional to the square of the overlap integral between the vibrational wavefunctions of the initial and final states. researchgate.net
Computational studies on cyanine dyes show that there is a displacement in the equilibrium configuration between the ground and excited electronic states. researchgate.net In the excited state, the carbon-carbon bonds in the polymethine chain tend to become longer and more equalized compared to the ground state, where a small degree of bond length alternation persists. researchgate.net This change in equilibrium geometry is the primary reason for the appearance of a vibrational progression in the spectrum. The spacing between the sub-bands is primarily determined by a dominant symmetric vibrational mode associated with the polymethine chain. researchgate.net
Simulations based on the Franck-Condon principle can accurately predict the intensity distribution of these sub-bands. researchgate.net By calculating the change in equilibrium bond lengths and the vibrational frequencies for the S₀ and S₁ states, theoretical absorption spectra can be generated that closely match experimental observations.
Table 1: Franck-Condon Principle and Vibronic Band Intensity
| Change in Equilibrium Geometry (S₀ → S₁) | Overlap (Ψv=0 of S₀ with Ψv'=n of S₁) | Predicted Intensity of Vibronic Band (0→n) |
| Small | Maximum for n=0 | Strongest 0-0 band, weak higher bands |
| Moderate | Significant for n=0, 1, 2... | Intensity distributed over several bands |
| Large | Maximum for n>0 | The 0-0 band may be weak, with maximum intensity at a higher vibronic band |
Valence-Bond Charge-Transfer (VB-CT) Models for Nonlinear Optical Properties
This compound and related polymethine dyes are of significant interest for applications in nonlinear optics (NLO) due to their exceptionally large third-order optical nonlinearities, specifically their second hyperpolarizability (γ). mpg.de Theoretical models based on a valence-bond charge-transfer (VB-CT) framework are employed to understand the origin of these large NLO responses. fonlo.org
These models describe the electronic structure of the polymethine chain as a resonance hybrid of two limiting valence-bond structures. In the context of NLO properties, the key structural parameter is the bond-length alternation (BLA), which is the average difference in length between adjacent carbon-carbon bonds in the conjugated chain. fonlo.orgarxiv.org The magnitude of the second hyperpolarizability (γ) is critically dependent on the BLA. fonlo.org
For a typical conjugated polyene, there is significant BLA. However, for an ideal symmetric cyanine dye, the two resonance structures are degenerate, leading to a BLA value that approaches zero. fonlo.org Theoretical calculations show that the value of γ is maximized when the BLA is zero, a condition referred to as the "cyanine limit". fonlo.org This minimal BLA facilitates the delocalization and transfer of charge along the chain upon interaction with an intense electric field, leading to a massive electronic polarization and consequently, a very large NLO response. fonlo.orgarxiv.org Computational studies using quantum chemical methods confirm that cyanine dyes with small BLA values exhibit large γ values, making them promising candidates for optical limiting and other NLO applications. fonlo.orgrsc.org
Table 2: Relationship Between Bond-Length Alternation (BLA) and Second Hyperpolarizability (γ)
| Molecule Type | Bond-Length Alternation (BLA) | Second Hyperpolarizability (γ) |
| Polyene (e.g., Polyacetylene) | High | Moderate |
| Ideal Cyanine Dye | Approaches Zero | Maximized (Very High) |
| Asymmetric Dyes | Intermediate | Variable, depends on asymmetry |
Exciton Coupling Theories in Dye Aggregates and Dye-Macromolecule Complexes
When in solution, particularly in the presence of templating macromolecules such as hyaluronic acid or DNA, this compound molecules can overcome electrostatic repulsion and self-assemble into ordered aggregates. researchgate.netrsc.org The distinct optical properties of these aggregates are explained by exciton coupling theory. This theory describes the Coulombic interactions between the transition dipole moments of the constituent dye monomers, which leads to the formation of delocalized excited states, or "Frenkel excitons," that extend over multiple molecules. acs.orgacs.org
The geometry of the dye molecules within the aggregate dictates the nature of the excitonic coupling and the resulting spectroscopic signature. Two primary arrangements are:
H-aggregates: Characterized by a parallel, face-to-face stacking of the dye molecules. This arrangement leads to a strong excitonic coupling where the transition to the higher-energy exciton state is optically allowed, while the transition to the lower-energy state is forbidden. Consequently, H-aggregates exhibit an absorption spectrum that is blue-shifted relative to the monomer absorption band. researchgate.netacs.org Helical H-aggregates of this compound have been observed when the dye binds within the minor groove of duplex DNA. researchgate.net
J-aggregates: Characterized by a head-to-tail arrangement of the dye molecules. In this case, the transition to the lower-energy exciton state is allowed, resulting in a narrow, intense absorption band that is red-shifted relative to the monomer. rsc.orgacs.org
Studies on this compound (DTDC) in the presence of hyaluronic acid have shown the formation of both chiral H- and J-aggregates, indicating specific excitonic interactions induced by the helical structure of the biopolymer. rsc.org Computational modeling based on exciton theory can simulate the absorption and circular dichroism spectra of these aggregates, allowing for the determination of parameters such as the excitonic coupling strength (J) and the relative orientation of the dye molecules. acs.org
Table 3: Comparison of Monomer and Aggregate Optical Properties
| Species | Typical Arrangement | Absorption Spectrum Shift (vs. Monomer) | Key Spectroscopic Feature |
| Monomer | Isolated molecules | N/A | Broad absorption band |
| H-aggregate | Face-to-face stacking | Blue-shift (Hypsochromic) | Broadened, blue-shifted band |
| J-aggregate | Head-to-tail alignment | Red-shift (Bathochromic) | Narrow, intense red-shifted band (J-band) |
Advanced Research Applications Non Clinical
Development of Fluorescent Probes and Sensors
As a fluorescent dye, 3,3'-Diethylthiadicarbocyanine iodide exhibits sensitivity to its local environment, a characteristic that researchers have harnessed to create probes and sensors for complex biological systems. aatbio.com Its fluorescence is significantly enhanced when it is incorporated into membranes or binds to biomolecules, whereas it is only weakly fluorescent in aqueous solutions. aatbio.com
This compound iodide, often referred to as DiSC2(5), serves as an effective probe for the detection and characterization of nucleic acids. adipogen.comavantorsciences.com The dye is a monocationic compound that can form cofacial dimers which then insert into the minor groove of DNA. adipogen.comresearchgate.net This binding event leads to significant and measurable changes in the dye's optical properties.
A primary application is in detecting nucleic acid hybridization. biotium.com When DiSC2(5) binds to DNA-DNA or Peptide Nucleic Acid (PNA)-DNA duplexes, a substantial blue-shift in its absorption spectrum occurs. avantorsciences.combiotium.com The binding to a PNA-DNA hybrid, in particular, can shift the absorption spectrum by as much as 115 nm, providing a clear visual method for confirming hybridization. avantorsciences.combiotium.com This interaction involves the dye dimers arranging in a helical fashion within the DNA's minor groove, a structure supported by electronic absorption and circular dichroism (CD) spectroscopy. researchgate.net
Furthermore, the dye's interaction is sequence-dependent, making it a sensitive chiroptical reporter of DNA helicity. nih.gov Binding of the achiral dye to the chiral DNA helix can induce a circular dichroism (ICD) signal in the dye's absorption region, which is free from spectral overlap from the nucleic acids themselves. nih.gov For instance, studies have shown that it can spectroscopically distinguish between the right-handed B-DNA and left-handed Z-DNA forms of a polynucleotide through distinct, nearly opposite induced CD signals. nih.gov This makes it a valuable tool for studying the fine structural details of nucleic acids. chemicalbook.com
| Parameter | Observation | Significance |
| Binding Target | DNA-DNA and PNA-DNA duplexes avantorsciences.combiotium.com | Detection of hybridization |
| Binding Site | Minor groove of DNA adipogen.comresearchgate.net | Structural characterization |
| Spectral Shift | Large blue-shift in absorption (up to 115 nm) avantorsciences.combiotium.com | Visual detection of binding |
| Chiroptical Signal | Induced Circular Dichroism (ICD) nih.gov | Discrimination of DNA helicity (e.g., B-DNA vs. Z-DNA) |
While many cyanine (B1664457) dyes experience fluorescence quenching upon aggregation in aqueous solutions, researchers have engineered systems where the aggregation of this compound iodide in the presence of a specific biomolecule leads to a "turn-on" fluorescence response. ucf.edu This is particularly notable in the detection of serum albumin, a key protein whose presence in urine can indicate kidney damage. ucf.edu
One study demonstrated the synthesis of single crystalline H-aggregate nanoparticles of the dye through self-assembly in an aqueous solution. ucf.edu These H-aggregates are characterized by a face-to-face arrangement of the dye molecules, which quenches their fluorescence. ucf.edu However, upon the introduction of bovine serum albumin (BSA), these nanoparticles further assemble into polycrystalline nanoclusters that are highly fluorescent. ucf.edu The "turn-on" fluorescence originates from the grain boundaries of these newly formed nanoclusters. ucf.edu
The intensity of this turn-on fluorescence was found to increase linearly with the concentration of BSA, establishing a novel fluorescent probe for detecting BSA with a detection limit in the low micromolar range (1-2 µM) in synthetic urine. ucf.edu The interaction with proteins like human serum albumin (HSA) can also induce the formation of J-aggregates, which are characterized by a slightly red-shifted emission peak and an increase in fluorescence intensity, further corroborating its utility as a protein sensor. acs.org
| Analyte | Probe System | Response Mechanism | Application |
| Bovine Serum Albumin (BSA) | H-aggregate nanoparticles of this compound iodide ucf.edu | Nanoparticle assembly into fluorescent polycrystalline nanoclusters ucf.edu | "Turn-on" fluorescent detection of albumin ucf.edu |
| Human Serum Albumin (HSA) | This compound iodide acs.org | Formation of fluorescent J-aggregates acs.org | Protein sensing and discrimination acs.orgresearchgate.net |
This compound iodide is widely utilized as a potential-sensitive fluorescent probe for monitoring the dynamics of transmembrane potentials in various biological and model systems. adipogen.comfishersci.cacymitquimica.com Its fluorescence properties are highly responsive to changes in the electrical potential across a membrane. adipogen.com The general mechanism involves the voltage-driven redistribution of the cationic dye across the lipid bilayer, which in turn affects its concentration-dependent aggregation and fluorescence emission. nih.gov
This probe has been successfully employed to measure transmembrane potential changes in diverse cell types, including rat adipocytes. nih.gov In such studies, hyperpolarization or depolarization of the cell membrane, induced by various agents, can be tracked by observing the corresponding changes in the dye's fluorescence. nih.gov It is also used to study membrane effects in systems like eel intestinal brush-border membrane vesicles. chemicalbook.comfishersci.cacymitquimica.comfishersci.co.uk
While it is a powerful tool, it's important to note that at certain concentrations, the dye can have secondary effects. Research has shown that related dicarbocyanine dyes can inhibit mitochondrial respiration and deplete cellular ATP, which underscores the need for careful calibration and control in its use as a membrane potential probe. nih.gov
Applications in Laser Technology Research
The distinct photophysical properties of this compound iodide make it suitable for applications in laser technology.
This compound iodide is well-established as a solvent-soluble laser dye. avantorsciences.comchemicalbook.comfishersci.cacymitquimica.comfishersci.co.ukthermofisher.com Belonging to the carbocyanine family of dyes, it is used to generate laser light, particularly in the near-infrared (NIR) region of the spectrum. adipogen.com Its strong absorption in this region, with a maximum around 651-660 nm, and its subsequent fluorescence make it an effective gain medium for dye lasers. adipogen.comthermofisher.com
The performance of a laser dye is critically dependent on its photochemical and photophysical characteristics. For this compound iodide, key properties have been extensively studied. omlc.orgacs.orgsigmaaldrich.com Upon direct excitation, the dye can form a photoisomer with an absorption spectrum slightly to the red of the normal ground state. rsc.orgunlp.edu.ar However, the quantum efficiency for this photoisomerization is low (less than 0.1), which is beneficial for laser applications as it minimizes the loss of the primary lasing species. rsc.org
Similarly, the quantum efficiency for intersystem crossing to the non-lasing triplet state is also very low (<0.01). rsc.org This reduces losses through non-radiative pathways and minimizes problems associated with triplet-triplet absorption. The fluorescence quantum yield, which represents the efficiency of light emission, has been reported to be around 0.35 to 0.36 in solvents like ethanol (B145695) and methanol (B129727), respectively. omlc.org This combination of high fluorescence yield and low yields for competing processes like photoisomerization and intersystem crossing makes this compound iodide an efficient dye for laser systems. omlc.orgrsc.org
| Photochemical Parameter | Value/Observation | Solvent | Significance for Laser Performance |
| Absorption Maximum (λmax) | ~656 nm photochemcad.com | Ethanol | Efficient pumping by common laser sources (e.g., red diodes) |
| Molar Extinction Coefficient | ~249,000 cm⁻¹/M omlc.org | Ethanol | Strong absorption allows for high gain at low concentrations |
| Fluorescence Quantum Yield (Φf) | 0.35 omlc.org | Ethanol | High efficiency in converting absorbed pump light to emitted laser light |
| Photoisomer Formation Quantum Yield | < 0.1 rsc.org | Not specified | Minimizes loss of the active lasing form of the dye |
| Intersystem Crossing Quantum Yield | < 0.01 rsc.org | Not specified | Reduces non-radiative losses and parasitic triplet state absorption |
| Fluorescence Lifetime | ~1.20 ns rsc.org | Not specified | Influences the dye's saturation properties and ability to support short laser pulses |
Integration in Materials Science Research
Co-Sensitization in Dye-Sensitized Solar Cells (DSSCs)
This compound iodide has been identified as a candidate for investigation in the field of dye-sensitized solar cells (DSSCs), particularly within the context of co-sensitization strategies. Cyanine dyes, including this compound, are noted for their high molar extinction coefficients, which is an attractive property for light-harvesting applications. wordpress.comfishersci.ca However, their application in DSSCs has been limited, partly due to the absence of a rational design strategy to optimize their properties for this purpose. wordpress.com
Research has focused on the computational redesign of parent dyes like this compound iodide to enhance their performance as co-sensitizers. wordpress.comnih.gov A key challenge with this dye in its parent form is the lack of a suitable anchoring group to effectively bind to the titanium dioxide (TiO₂) semiconductor, a critical component of DSSCs. wordpress.comacs.org
The study proposed two molecularly engineered dyes based on the cyanine backbone as promising co-sensitizers, with calculations of their adsorption energy onto TiO₂ supporting their potential applicability in DSSC research. wordpress.com
| Feature | Parent this compound Iodide | Computationally Modified Dye | Rationale / Finding |
| Anchoring Group | Absent | Cyanoacrylic acid added | To create dye-TiO₂ binding functionality for electron injection. wordpress.com |
| Absorption Wavelength | Base absorption | Bathochromic shift of ~40 nm | Substitution at the para-quinoidal position broadens the optical absorption spectrum. wordpress.com |
| Application Suitability | Limited | Proposed as a promising co-sensitizer | Theoretical modifications and adsorption energy calculations demonstrate potential for improved DSSC performance. wordpress.com |
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Thiadicarbocyanine Derivatives with Tailored Properties
The development of new thiadicarbocyanine dyes is increasingly guided by rational design principles, where specific chemical modifications are made to achieve desired optical and functional properties. This approach combines synthetic chemistry with computational modeling to predict how structural changes will influence the dye's performance.
Key strategies in the rational design of these dyes include:
Modification of the Polymethine Chain: The length and rigidity of the polymethine chain are critical determinants of the dye's absorption and emission wavelengths. Extending the chain generally leads to a red shift in the spectra. For instance, studies comparing thiacyanine, thiacarbocyanine, and thiadicarbocyanine dyes show that increasing the number of methine groups systematically shifts the absorption to longer wavelengths. rsc.orgtandfonline.com Introducing rigidifying elements, such as a cyclohexene (B86901) ring into the chain, can increase the molar absorptivity and fluorescence quantum yield. acs.org
Substitution on the Heterocyclic Nuclei: Adding electron-donating or electron-withdrawing substituents to the terminal benzothiazole (B30560) rings can fine-tune the electronic structure of the dye. nih.gov This can alter the dye's hydrophobicity, dipole moment, and excited-state lifetime, which in turn affects its aggregation behavior and interaction with biomolecules. nih.govresearchgate.net Computational studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to model these effects and predict the photophysical properties of novel derivatives before their synthesis. researchgate.nettandfonline.com
Altering N-Alkyl Chains: The length of the N-alkyl chains (the ethyl groups in 3,3'-diethylthiadicarbocyanine) influences the dye's solubility and tendency to aggregate. nih.gov Modifying these chains can control the formation of J- or H-aggregates, which have distinct spectroscopic signatures.
These design principles allow for the creation of derivatives with optimized characteristics for specific applications, such as enhanced fluorescence in biological environments or specific aggregation behavior for materials science. nih.govresearchgate.net
Table 1: Influence of Structural Modification on Thiadicarbocyanine Dye Properties
| Modification | Effect | Research Finding |
|---|---|---|
| Lengthening Polymethine Chain | Red-shift in absorption/emission spectra | Increasing the methine groups from thiacyanine to thiadicarbocyanine shifts absorption to longer wavelengths. rsc.org |
| Introducing Rigid Cyclohexene Ring | Increased quantum yield and molar absorptivity | A rigidified chain enhances fluorescence and light absorption properties. acs.org |
| Adding Electron-Withdrawing/Donating Groups | Tunable electronic and photophysical properties | Substituents can alter hydrophobicity and excited-state dynamics, guiding the design for specific aggregate systems. nih.govresearchgate.net |
Expanding Applications in Fundamental Biological and Materials Science Investigations
The unique properties of this compound and its derivatives are being harnessed for a growing range of applications in both life sciences and materials science.
Probes for Biomolecular Structure and Function: These dyes are used as sensitive fluorescent probes for detecting nucleic acids and proteins. Their ability to form different types of aggregates upon binding to DNA or RNA can lead to large shifts in their absorption spectra, providing a basis for detection assays. researchgate.net They are also employed as fluorescent contrast agents in advanced imaging techniques like three-dimensional fluorescence lifetime tomography. fishersci.ca The interaction of thiadicarbocyanine dyes with serum albumins has been studied for developing probes to detect these important proteins. nih.gov
Artificial Light-Harvesting Systems: Inspired by natural photosynthesis, researchers are creating artificial systems that can capture and transfer light energy. researchgate.netnih.govnih.gov The strong absorption and energy transfer capabilities of thiadicarbocyanine dyes make them excellent candidates for use as chromophores in these systems. researchgate.netmdpi.com Self-assembled aggregates of these dyes can act as "antennas," collecting light energy and funneling it to a reaction center.
Templated Nanostructures: The self-assembly of thiadicarbocyanine dyes can be directed by templates to create ordered nanostructures with unique optical properties. For example, when aggregated on the surface of helical nanotubes made from lithocholic acid, this compound iodide forms structures that exhibit Davydov splitting, a phenomenon of interest for optoelectronic devices. nih.govacs.orgacs.org This templating approach offers a way to control the molecular arrangement and, consequently, the excitonic interactions within the dye aggregates. nih.gov
Exploration of Novel Photophysical Pathways and Supramolecular Architectures
Research into the fundamental photophysics of this compound is uncovering complex behaviors that open up new possibilities for controlling and utilizing its properties.
Supramolecular Aggregates (J- and H-Aggregates): In solution, thiadicarbocyanine dyes can self-assemble into different types of aggregates, most notably J- and H-aggregates, which have distinct spectroscopic properties. koreascience.kr J-aggregates are characterized by a sharp, red-shifted absorption band (J-band) compared to the monomer, while H-aggregates exhibit a blue-shifted band (H-band). rsc.org The formation of these aggregates is influenced by factors like concentration, solvent, and the presence of templates like DNA or polymers. rsc.orgresearchgate.net For example, this compound iodide can form both H- and J-aggregates on a hyaluronic acid template. rsc.org
Exciton (B1674681) Delocalization and Davydov Splitting: In closely packed aggregates, the excited states of individual dye molecules can couple, leading to the formation of delocalized excitons. nih.gov This excitonic coupling can cause a splitting of the monomer absorption band into two new bands, a phenomenon known as Davydov splitting. nih.govaip.org This effect has been observed for this compound iodide when it forms aggregates on lithocholic acid nanotubes. nih.govacs.org The templated aggregates show a strong J-band and a weak H-band, and the relative intensities of these bands can be changed by altering the shape of the nanotube template. nih.govacs.org The ability to control Davydov splitting is of interest for creating materials with tailored excitonic properties for applications in light-harvesting and optoelectronics. nih.govacs.org
Photoisomerization: Like many cyanine (B1664457) dyes, thiadicarbocyanines can undergo photoisomerization, where light absorption causes a change in the molecule's shape (e.g., from trans to cis conformation). acs.orgresearchgate.net This process is a major pathway for non-radiative deactivation of the excited state and competes with fluorescence. scispace.comias.ac.in Understanding and controlling photoisomerization is key to designing dyes with higher fluorescence quantum yields. Flash photolysis studies have been used to characterize the transient photoisomers of these dyes. researchgate.netscispace.com
Table 2: Spectroscopic Characteristics of this compound Aggregates
| Aggregate Type | Spectroscopic Feature | Conditions/Observations |
|---|---|---|
| Monomer | Absorption max ~650 nm in buffer | The primary species at low concentrations. rsc.org |
| H-Aggregate | Blue-shifted absorption band (e.g., ~580 nm) | Formed on templates like hyaluronic acid or DNA; often associated with a "face-to-face" stacking arrangement. rsc.orgresearchgate.net |
| J-Aggregate | Red-shifted, sharp absorption band (e.g., >700 nm) | Formed on templates; associated with a "head-to-tail" arrangement. rsc.org |
| Davydov Split Aggregate | Appearance of both H- and J-bands from a single aggregate type | Observed for the dye templated on lithocholic acid nanotubes, with a splitting distance of 86 nm. nih.govacs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
